molecular formula C10H11ClOS B15327790 2-Butanone, 4-[(4-chlorophenyl)thio]- CAS No. 6110-03-8

2-Butanone, 4-[(4-chlorophenyl)thio]-

Cat. No.: B15327790
CAS No.: 6110-03-8
M. Wt: 214.71 g/mol
InChI Key: UUZMZIDASFKLTG-UHFFFAOYSA-N
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Description

2-Butanone, 4-[(4-chlorophenyl)thio]- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a butanone group attached to a 4-chlorophenylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-[(4-chlorophenyl)thio]- typically involves the reaction of 4-chlorothiophenol with 2-butanone under specific conditions. One common method is the C-S cross-coupling reaction, which can be promoted by visible light. For example, a reaction tube is charged with 4’-bromoacetophenone, cesium carbonate, and 2-chlorobenzenethiol in dry dimethyl sulfoxide. The mixture is irradiated at 456 nm with a 40 W Kessil Lamp, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale C-S cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cobalt-salen catalysts and air oxidizing agents for oxidation reactions. Substitution reactions may require specific nucleophiles and bases to facilitate the replacement of the 4-chlorophenylthio group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfides, while substitution reactions can produce a variety of substituted aromatic ketones.

Scientific Research Applications

2-Butanone, 4-[(4-chlorophenyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butanone, 4-[(4-chlorophenyl)thio]- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Butanone, 4-[(4-chlorophenyl)thio]- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

6110-03-8

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11ClOS/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3

InChI Key

UUZMZIDASFKLTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC1=CC=C(C=C1)Cl

Origin of Product

United States

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